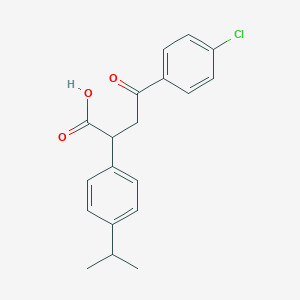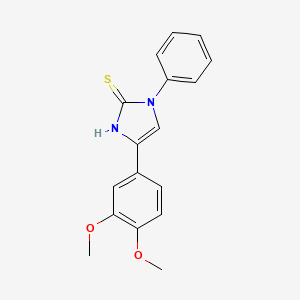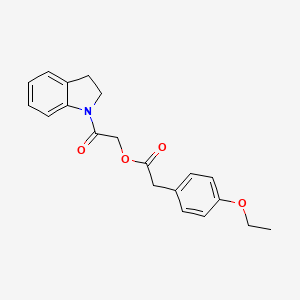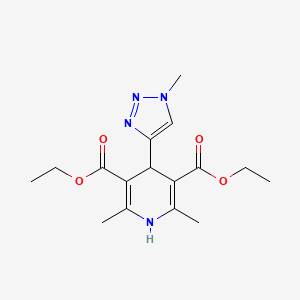![molecular formula C11H12N2OS B2479767 1-[(4-Methoxyphenyl)methylene]-3-thioxoxpyrazolidinium inner salt CAS No. 122375-39-7](/img/structure/B2479767.png)
1-[(4-Methoxyphenyl)methylene]-3-thioxoxpyrazolidinium inner salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Methoxyphenyl)methylene]-3-thioxoxpyrazolidinium inner salt, also known as MPTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
1-[(4-Methoxyphenyl)methylene]-3-thioxoxpyrazolidinium inner salt has been extensively studied for its potential therapeutic applications in various fields of research, including cancer therapy, antimicrobial activity, and neuroprotection. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has demonstrated antimicrobial activity against a range of bacterial and fungal strains.
Wirkmechanismus
The exact mechanism of action of 1-[(4-Methoxyphenyl)methylene]-3-thioxoxpyrazolidinium inner salt is not fully understood. However, studies have suggested that this compound induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the NF-κB pathway. This compound has also been shown to inhibit the growth of bacterial and fungal cells by disrupting their cell membranes.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. Studies have shown that this compound can induce DNA damage in cancer cells, leading to cell death. This compound has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[(4-Methoxyphenyl)methylene]-3-thioxoxpyrazolidinium inner salt in lab experiments is its potent anticancer and antimicrobial activity. This compound is also relatively easy to synthesize and can be obtained at a low cost. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in vivo.
Zukünftige Richtungen
There are several future directions for research on 1-[(4-Methoxyphenyl)methylene]-3-thioxoxpyrazolidinium inner salt. One area of research is the development of this compound analogs with improved efficacy and reduced toxicity. Another area of research is the investigation of the potential use of this compound in combination with other anticancer or antimicrobial agents. Additionally, further studies are needed to understand the exact mechanism of action of this compound and its potential therapeutic applications in other fields of research.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound with significant potential for therapeutic applications in various fields of research. Its potent anticancer and antimicrobial activity, along with its relatively low cost and ease of synthesis, make it an attractive candidate for further research. However, its potential toxicity and the need for further studies on its mechanism of action and therapeutic applications highlight the importance of continued research in this area.
Synthesemethoden
The synthesis of 1-[(4-Methoxyphenyl)methylene]-3-thioxoxpyrazolidinium inner salt involves the reaction between 4-methoxybenzaldehyde and thiosemicarbazide in the presence of acetic acid. The resulting product is a yellow crystalline powder with a molecular weight of 263.3 g/mol.
Eigenschaften
IUPAC Name |
(2Z)-2-[(4-methoxyphenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-thiolate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-14-10-4-2-9(3-5-10)8-13-7-6-11(15)12-13/h2-5,8H,6-7H2,1H3/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVCNFNZWSIXSH-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=[N+]2CCC(=N2)[S-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=[N+]\2/CCC(=N2)[S-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

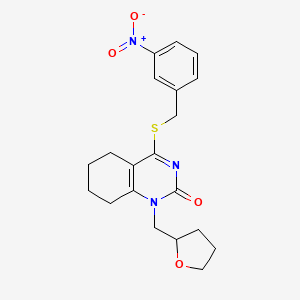



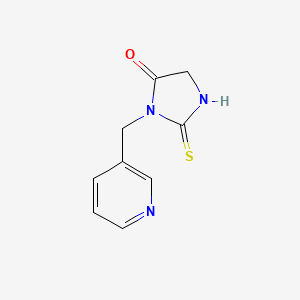
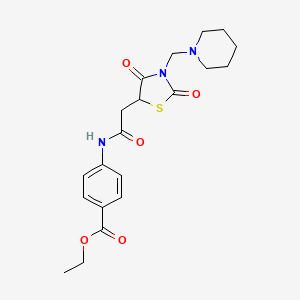

![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2479698.png)
![1-(3-Chloro-4-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2479699.png)

